molecular formula C20H19N3O2 B12181245 N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12181245
M. Wt: 333.4 g/mol
InChI Key: VUHWCGREILUJHL-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-cyclopentyl-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C20H19N3O2/c24-19(22-15-6-4-5-7-15)14-10-11-17-18(12-14)21-13-23(20(17)25)16-8-2-1-3-9-16/h1-3,8-13,15H,4-7H2,(H,22,24)

InChI Key

VUHWCGREILUJHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.

    Cyclopentyl Substitution: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclopentyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its quinazoline core is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Medicine

In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can inhibit the activity of certain enzymes, leading to the modulation of various biological pathways. This inhibition can result in anti-cancer, anti-inflammatory, and anti-microbial effects.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool in chemical synthesis, biological research, and potential therapeutic applications. Further studies are needed to fully explore its potential and develop new applications.

Biological Activity

N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.32 g/mol
  • CAS Number : 1144439-10-0

The compound features a quinazoline core with a cyclopentyl group and a phenyl group, along with a carboxamide functional group, which enhances its biological activity.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenyl)-2-methylquinazolinoneSimilar quinazoline core with methyl substitutionAntitumor activity
7-aminoquinazolinoneContains an amino group instead of a carbonylKinase inhibition
6-methylquinazolinoneMethyl substitution on the quinazoline ringAntimicrobial properties

Anticancer Properties

Research has shown that quinazoline derivatives, including this compound, exhibit significant anticancer activities. A study highlighted that compounds with similar structures demonstrated potent inhibition against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC₅₀ values in the nanomolar range .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of N-cyclopentyl derivatives. A specific derivative was found to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines (J774A.1). This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as acute lung injury (ALI) and sepsis .

The mechanisms underlying the biological activities of N-cyclopentyl derivatives often involve modulation of key signaling pathways. For instance, inhibition of the NF-kB pathway has been implicated in reducing inflammatory responses, while targeting specific kinases has been associated with anticancer effects .

Pharmacokinetics

Pharmacokinetic studies indicate favorable profiles for certain derivatives, with half-lives around 11.8 hours and bioavailability values indicating effective systemic absorption. Such properties are critical for developing therapeutic agents that require sustained action in vivo .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of a derivative similar to this compound in a mouse model of LPS-induced ALI. The compound significantly reduced lung edema and improved survival rates, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that N-cyclopentyl derivatives exhibited cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC₅₀ value of 5 nM against EGFR mutant cells, outperforming established drugs like gefitinib .

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